

# reference standard characterization of 1-Chloro-3,5-dimethoxy-2-nitrobenzene

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## Compound of Interest

Compound Name: *1-Chloro-3,5-dimethoxy-2-nitrobenzene*

CAS No.: 90-25-5

Cat. No.: B1620422

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## An In-Depth Technical Guide to the Characterization of **1-Chloro-3,5-dimethoxy-2-nitrobenzene** as a Reference Standard

For researchers, scientists, and professionals in drug development, the integrity of analytical measurements is paramount. This integrity relies on the quality of reference standards, which serve as the benchmark for identity, purity, and potency. The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," while the United States Pharmacopeia (USP) describes them as "highly characterized specimens of drug substances, excipients, reportable impurities, degradation products, compendial reagents, and performance calibrators".<sup>[1][2]</sup>

This guide provides a comprehensive framework for the characterization of **1-Chloro-3,5-dimethoxy-2-nitrobenzene**, a key intermediate in various organic syntheses. We will move beyond a simple listing of methods to explain the scientific rationale behind the selection of analytical techniques, offering a comparative analysis supported by detailed experimental protocols. Our objective is to present a self-validating system for characterization, ensuring the generation of a reliable and trustworthy reference standard.

## Physicochemical Properties and Safety Profile

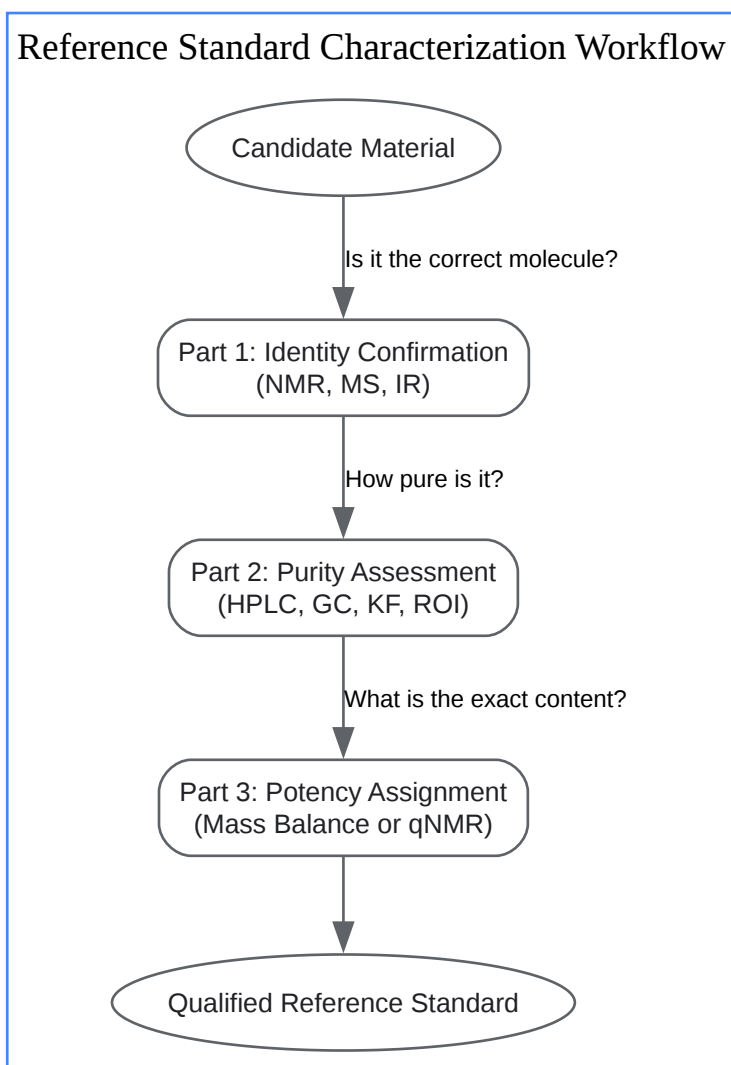
A foundational step in characterization is understanding the basic physical and chemical properties of the material. **1-Chloro-3,5-dimethoxy-2-nitrobenzene** is an aromatic compound whose structure lends itself to a variety of analytical techniques.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>8</sub> ClNO <sub>4</sub>	[3][4]
Molecular Weight	217.61 g/mol	[3]
Appearance	Pale yellow to cream white low melting solid	[5]
Melting Point	32 - 38 °C	[5]
SMILES	<chem>COc1cc(c(c1)OC)[O-]Cl</chem>	[3]
InChIKey	VHLPIOGWYXZJJT-UHFFFAOYSA-N	[3][4]

**Safety and Handling:** **1-Chloro-3,5-dimethoxy-2-nitrobenzene** and related nitroaromatic compounds are classified as toxic if swallowed, in contact with skin, or if inhaled.[6] They are also suspected of causing genetic defects and cancer and may cause organ damage through prolonged exposure. Proper handling requires the use of personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, within a well-ventilated area or fume hood.[7][8] All waste must be disposed of as hazardous material according to approved procedures.

## The Characterization Workflow: A Multi-Pronged Approach

The qualification of a reference standard is not a single measurement but a holistic process. A combination of orthogonal (based on different principles) analytical techniques is necessary to build a complete profile of the material, covering its identity, purity, and potency.



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Caption: Overall workflow for reference standard qualification.

## Part 1: Identity Confirmation

The first and most critical step is to unequivocally confirm that the chemical structure of the candidate material is indeed **1-Chloro-3,5-dimethoxy-2-nitrobenzene**.

### A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful technique for structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and number of

protons ( $^1\text{H}$  NMR) and carbon atoms ( $^{13}\text{C}$  NMR) in a molecule.

- $^1\text{H}$  NMR: For **1-Chloro-3,5-dimethoxy-2-nitrobenzene**, the spectrum is expected to show two distinct signals for the methoxy groups and two signals for the aromatic protons. The integration of these signals should correspond to a 3:3:1:1 ratio.
- $^{13}\text{C}$  NMR: The spectrum will reveal eight distinct carbon signals, corresponding to the two methoxy carbons, the six aromatic carbons (four protonated and two quaternary), and the carbon attached to the nitro group. The chemical shifts are influenced by the electron-withdrawing nitro group and electron-donating methoxy groups.[\[9\]](#)

Expected  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 3.9 - 4.0	Singlet	6H	Two $-\text{OCH}_3$ groups
~ 6.5 - 6.8	Doublet ( $J \approx 2\text{-}3$ Hz)	1H	Aromatic H

| ~ 6.3 - 6.6 | Doublet ( $J \approx 2\text{-}3$  Hz) | 1H | Aromatic H |

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.
- $^1\text{H}$  NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of  $^{13}\text{C}$ .

- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
- **Interpretation:** Integrate the  $^1\text{H}$  NMR signals and assign all peaks in both  $^1\text{H}$  and  $^{13}\text{C}$  spectra to the corresponding atoms in the proposed structure.

## B. Mass Spectrometry (MS)

Rationale: MS provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. When coupled with a chromatographic technique like Gas Chromatography (GC-MS), it can also serve as a powerful tool for identifying volatile impurities.[\[10\]](#)

For **1-Chloro-3,5-dimethoxy-2-nitrobenzene**, the mass spectrum should display a characteristic isotopic pattern for the molecular ion  $[\text{M}]^+$  due to the presence of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  in an approximate 3:1 ratio).[\[4\]](#)

Expected MS Data:

- **Molecular Ion ( $\text{M}^+$ ):**  $m/z$  217 (for  $^{35}\text{Cl}$ ) and 219 (for  $^{37}\text{Cl}$ ) in a ~3:1 ratio.
- **Key Fragments:** Loss of  $\text{NO}_2$  ( $m/z$  171/173), loss of  $\text{CH}_3$  ( $m/z$  202/204), and other characteristic fragments.

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
- **GC Conditions:**
  - **Column:** Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).[\[10\]](#)
  - **Carrier Gas:** Helium at a constant flow rate.
  - **Injector:** Set to a temperature of ~280°C.

- Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 300°C) to ensure elution of all components.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 400.
- Analysis: Inject the sample and acquire the data. Identify the peak corresponding to the main component and analyze its mass spectrum, confirming the molecular ion and fragmentation pattern.

## C. Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.<sup>[11]</sup> It serves as an excellent fingerprinting method to confirm the identity of a known compound by comparing its spectrum to a reference.

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group
~1520-1560 & 1340-1380	N-O stretching (NO <sub>2</sub> )
~1200-1280 & 1020-1080	C-O stretching (methoxy)
~3000-3100	Aromatic C-H stretching

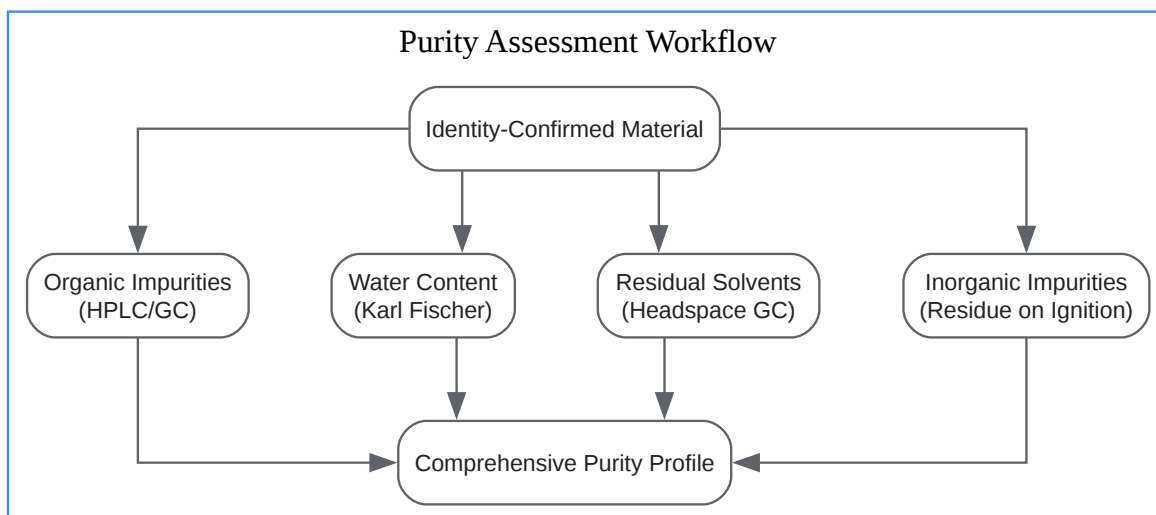
| ~700-850 | C-Cl stretching |

## Comparison of Identity Confirmation Techniques

Technique	Information Provided	Advantages	Limitations
NMR	Detailed structural connectivity, number of atoms	Unambiguous structure confirmation	Lower sensitivity, requires more sample
MS	Molecular weight, fragmentation pattern	High sensitivity, good for impurity ID	Isomers can be difficult to distinguish
IR	Presence of functional groups	Fast, non-destructive, good for fingerprinting	Provides limited structural detail

## Part 2: Purity Assessment

Purity assessment involves quantifying all potential impurities, which can be organic (related substances, isomers), inorganic, residual solvents, or water.



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Caption: Workflow for comprehensive purity assessment.

### A. Chromatographic Purity (HPLC and GC)

Rationale: Chromatography is the gold standard for separating and quantifying organic impurities. High-Performance Liquid Chromatography (HPLC) is the primary choice for non-volatile compounds, while Gas Chromatography (GC) is ideal for volatile and semi-volatile substances.<sup>[2]</sup><sup>[10]</sup> The use of both provides orthogonal information.

HPLC-UV: This is the most common method for purity analysis of drug substances and intermediates.<sup>[2]</sup> A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a typical starting point. Purity is determined by area percent, assuming all impurities have a similar response factor to the main peak at the chosen UV wavelength.

Experimental Protocol: HPLC Purity Method

- Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
- Chromatographic Conditions:
  - Column: C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 μm).<sup>[10]</sup>
  - Mobile Phase: A: Water; B: Acetonitrile.
  - Gradient: Start with a high percentage of A, then ramp up the percentage of B over 20-30 minutes to elute all impurities.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at a suitable wavelength (e.g., 254 nm).
  - Column Temperature: 30 °C.
- Sample Preparation: Prepare a sample solution at a concentration of ~1 mg/mL in the mobile phase.
- Analysis: Inject the sample and a blank (solvent). Integrate all peaks, excluding those present in the blank. Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) \* 100.

GC-FID: For analyzing potential volatile impurities not detected by HPLC, GC with a Flame Ionization Detector (FID) is highly effective. The FID provides a response that is roughly

proportional to the number of carbon atoms, allowing for semi-quantitative analysis without needing standards for every impurity.[12]

## B. Quantitative NMR (qNMR)

Rationale: As an alternative or confirmatory method, qNMR is a primary analytical technique that can determine the purity (or potency) of a substance directly.[13] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei. By accurately weighing the sample and a certified internal standard of known purity into the same NMR tube, the purity of the sample can be calculated without the need for a specific reference standard of the analyte itself. This provides direct traceability to the International System of Units (SI).[2] [13]

## Comparison of Purity Assessment Techniques

Technique	Principle	Advantages	Limitations
HPLC-UV	Differential partitioning and UV absorbance	High resolution, sensitive, robust	Requires standards for accurate quantification, assumes equal response factors in area %
GC-FID	Partitioning in a gaseous mobile phase	Excellent for volatile impurities	Not suitable for non-volatile or thermally labile compounds
qNMR	Signal integration relative to a certified standard	Primary method, no analyte-specific standard needed	Lower sensitivity than chromatography, requires a pure, stable internal standard

## C. Other Essential Purity Tests

- Water Content (Karl Fischer Titration): Water is a common impurity that is not detected by HPLC-UV or GC-FID. Karl Fischer titration is the specific and accurate method for its quantification.[11]

- Residual Solvents (Headspace GC): Solvents used in the final purification steps can remain in the material. Headspace GC is the standard method for their analysis and quantification.
- Inorganic Impurities (Residue on Ignition/Sulphated Ash): This test quantifies any non-volatile inorganic material (e.g., salts, catalysts) by burning off the organic substance and weighing the residue.[11]

## Part 3: Potency Assignment

The final step is to assign a potency value to the reference standard, which represents the proportion of the pure analyte in the bulk material.

### A. Mass Balance Approach

This is the most common method and is recommended by regulatory bodies. The potency is calculated by subtracting the weight percentages of all identified impurities from 100%.

Formula: Potency (%) = 100% - (% Organic Impurities by HPLC) - (% Water by KF) - (% Residual Solvents by GC) - (% Inorganic Impurities by ROI)

This approach is powerful because it combines data from multiple orthogonal techniques, providing a comprehensive and well-justified potency value.

### B. Direct Assignment by qNMR

If qNMR is used, it can provide a direct measurement of potency, which can then be compared to the value obtained by the mass balance approach. A close agreement between the two methods provides very high confidence in the assigned value.[13]

## Conclusion

The characterization of a chemical reference standard like **1-Chloro-3,5-dimethoxy-2-nitrobenzene** is a rigorous, multi-step process that demands scientific diligence. A single technique is never sufficient. By integrating data from powerful structural elucidation tools like NMR and MS, high-resolution separation techniques like HPLC and GC, and specific assays for water and inorganic content, a complete and reliable profile of the material can be established. This methodical, evidence-based approach ensures that the resulting reference

standard is fit for its purpose, underpinning the accuracy and validity of analytical results in research, development, and quality control.

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